Tetrachloro-1,4-dimethoxybenzene

Beschreibung

Nomenclature and Chemical Structure within Chlorinated Aromatic Compounds

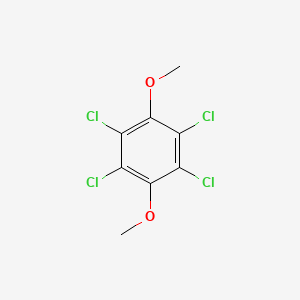

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is a substituted aromatic compound with the chemical formula C₈H₆Cl₄O₂. nih.gov Its systematic IUPAC name clearly defines the arrangement of its constituent atoms: a central benzene (B151609) ring is substituted with four chlorine atoms at the 1, 2, 4, and 5 positions, and two methoxy (B1213986) groups (-OCH₃) at the 3 and 6 positions. nih.gov This specific arrangement of substituents on the benzene ring gives the molecule a distinct structure and set of chemical properties.

The molecule is also known by several synonyms, including tetrachlorohydroquinone (B164984) dimethyl ether and 1,4-dimethoxy-2,3,5,6-tetrachlorobenzene. nist.gov It belongs to the broader class of chlorinated aromatic compounds, which are characterized by a benzene ring to which one or more chlorine atoms are attached. More specifically, it is a member of the halogenated methoxybenzenes, which include a methoxy group in addition to halogen substituents.

Physicochemical Properties of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Cl₄O₂ |

| Molecular Weight | 275.94 g/mol |

| Melting Point | 165°C |

| Boiling Point (Predicted) | 330.1 ± 37.0 °C |

| Density (Predicted) | 1.489 ± 0.06 g/cm³ |

| CAS Number | 944-78-5 nist.gov |

Historical Context of Discovery and Early Research on Halogenated Methoxybenzenes

Research into halogenated aromatic compounds has a long history, driven by their diverse applications and environmental presence. The study of chlorinated aromatic compounds, in particular, gained significant traction in the 20th century with the development of various industrial chemicals and pesticides.

The specific compound, 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, was identified as a new natural product in 1995. It was isolated from the petroleum ether and ethyl acetate (B1210297) extracts of Dracaena cochinensis, a plant used in traditional medicine. This discovery placed the compound within the realm of natural products chemistry, distinct from purely synthetic halogenated compounds. Prior to this, research on halogenated methoxybenzenes was ongoing, often focusing on their synthesis and chemical reactivity. The discovery of a naturally occurring, highly chlorinated methoxybenzene added a new dimension to the field, prompting investigations into its biosynthesis and ecological role.

Significance in Contemporary Chemical and Environmental Sciences

In recent years, 1,2,4,5-tetrachloro-3,6-dimethoxybenzene has emerged as a compound of interest in several scientific domains. In environmental science, it has been identified as a volatile organic compound emitted by certain fungi. This has led to research into its potential use as a biomarker for detecting fungal pathogens in various settings, including in agriculture and forestry.

The compound's biological activity is also a subject of investigation. Studies have suggested that it may possess antineoplastic properties, indicating potential for further research in the development of cancer-fighting agents. Additionally, its chemical structure has led to explorations of its potential as a herbicide or pesticide. The presence of both chlorine and methoxy groups on the benzene ring creates a unique electronic and steric environment that can influence its interaction with biological systems.

Overview of Research Trajectories and Knowledge Gaps

Current research on 1,2,4,5-tetrachloro-3,6-dimethoxybenzene is following several key trajectories. One major area of focus is the full characterization of its biological activities. While preliminary studies have hinted at its potential, a thorough understanding of its mechanisms of action at the molecular level is still lacking.

A key knowledge gap is the complete elucidation of its biosynthetic pathway in the organisms that produce it. Identifying the enzymes and genetic pathways responsible for the chlorination and methylation of the benzene ring would provide valuable insights into the natural production of such halogenated compounds. Furthermore, the full spectrum of its natural occurrence remains to be explored, as it may be produced by other organisms yet to be identified. The development of more efficient and environmentally benign synthetic routes to this compound is also an area of active research, which would facilitate further toxicological and pharmacological studies.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4,5-tetrachloro-3,6-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICARXIPJINIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241468 | |

| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944-78-5 | |

| Record name | Tetrachloro-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways

Chemical Synthesis Routes

The construction of the 1,2,4,5-tetrachloro-3,6-dimethoxybenzene scaffold is primarily achieved through the controlled halogenation of dimethoxybenzene precursors or via multi-step pathways involving functional group interconversions.

A direct and common approach to synthesizing chlorinated dimethoxybenzenes involves the electrophilic aromatic substitution of 1,4-dimethoxybenzene (B90301) (also known as hydroquinone (B1673460) dimethyl ether). google.com This substrate is highly activated towards electrophilic attack due to the two electron-donating methoxy (B1213986) groups. The direct chlorination of 1,4-dimethoxybenzene with elemental chlorine can lead to a mixture of products, including the desired tetrachlorinated compound, as well as mono-, di-, and trichlorinated intermediates. google.com The reaction proceeds stepwise, with each subsequent chlorination being influenced by the electronic and steric effects of the substituents already present on the ring.

A key challenge in this approach is managing the formation of isomers and over-chlorinated byproducts. google.com For instance, the reaction of hydroquinone dimethyl ether with chlorine often yields 2,5-dichlorohydroquinone (B146588) dimethyl ether alongside the monochlorinated product. google.com

The chlorination of dimethoxybenzene follows the general mechanism of electrophilic aromatic substitution. masterorganicchemistry.com The process consists of three fundamental steps:

Generation of a potent electrophile: Molecular chlorine (Cl₂) itself is not typically electrophilic enough to react with aromatic rings unless they are highly activated (like phenols or anilines). masterorganicchemistry.com Therefore, a Lewis acid catalyst is employed to polarize the Cl-Cl bond, creating a highly electrophilic chlorine species (often represented as δ+Cl-Cl-FeCl₃δ- or a formal "Cl⁺"). masterorganicchemistry.comyoutube.com

Nucleophilic attack and formation of the Wheland intermediate: The electron-rich π-system of the dimethoxybenzene ring acts as a nucleophile, attacking the electrophilic chlorine atom. umkc.edu This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. umkc.educhegg.com The two methoxy groups are strong activating groups and direct the incoming electrophile to the ortho and para positions. In 1,4-dimethoxybenzene, all available positions (2, 3, 5, and 6) are ortho to a methoxy group, making them all susceptible to attack.

Deprotonation and rearomatization: A weak base, such as the [FeCl₄]⁻ anion formed during the first step, removes a proton from the carbon atom bearing the new chlorine substituent. masterorganicchemistry.com This restores the aromaticity of the ring, yielding the chlorinated product and regenerating the catalyst. masterorganicchemistry.com

Each subsequent chlorination step follows the same mechanism, although the reactivity of the ring is altered by the increasing number of electron-withdrawing chlorine atoms.

The choice of catalyst and chlorinating agent is critical for controlling the selectivity and efficiency of the chlorination process. A variety of systems have been explored to achieve selective chlorination of aromatic ethers.

Lewis Acid Catalysis: Traditional Lewis acids such as iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are commonly used to activate elemental chlorine for aromatic substitution. masterorganicchemistry.comwikipedia.org However, these can sometimes lead to undesired side reactions. Titanium tetrachloride (TiCl₄) has been patented as a catalyst for the chlorination of hydroquinone dimethyl ether with elemental chlorine. google.comgoogle.com This system is reported to produce the monochlorinated product in high purity, with minimal formation of more highly chlorinated derivatives or products resulting from ether cleavage. google.comgoogle.com A combination of aluminum chloride and titanium tetrachloride has also been used to achieve selective monochlorination. google.com

Alternative Chlorinating Agents and Catalysts: To circumvent the harsh conditions sometimes associated with elemental chlorine and strong Lewis acids, alternative methods have been developed.

N-Chlorosuccinimide (NCS): NCS is a milder source of electrophilic chlorine. Its reactivity can be significantly enhanced by using a Lewis base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This system operates under ambient conditions and provides excellent yields and selectivity for the chlorination of activated aromatic compounds. rsc.org Other catalysts, such as dimethyl sulfoxide (B87167) (DMSO) or thiourea, can also be used to activate NCS for electrophilic aromatic chlorination. researchgate.net

Sulphuryl Chloride (SO₂Cl₂): This reagent can be used for the regioselective monochlorination of phenols and other activated aromatics. google.com Its effectiveness can be enhanced by catalysis with a combination of divalent sulfur compounds and metal halides. google.com

Zeolite Catalysts: Nanosized zeolite K-L catalysts have demonstrated high activity and selectivity for the chlorination of some aromatic compounds, favoring the formation of specific isomers. nih.gov

The following table summarizes various catalyst systems used for the chlorination of dimethoxybenzene and related compounds.

| Chlorinating Agent | Catalyst/Co-Catalyst | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Cl₂ | Titanium Tetrachloride (TiCl₄) | Hydroquinone Dimethyl Ether | Yields high-purity chloro-1,4-dimethoxybenzene; low in more chlorinated derivatives. | google.comgoogle.com |

| N-Chlorosuccinimide (NCS) | DABCO | m-Dimethoxybenzene | Efficient and mild system; 98% yield of chlorinated product at ambient conditions. | rsc.org |

| SO₂Cl₂ | Diphenyl Sulphide / AlCl₃ | Various Aromatics | Catalyst system for regioselective chlorination, favoring para-isomers. | google.com |

| Cl₂ | Zeolite K-L | Toluene | Nanosized zeolite shows high catalytic activity and selectivity for p-chlorotoluene. | nih.gov |

| N-chloromorpholine | Trifluoroacetic Acid | Methoxybenzene | Highly selective for para-chlorination (99%). | orgsyn.org |

Multi-step syntheses are often necessary to build complex, highly substituted molecules like 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, especially when direct methods lack the required control or lead to inseparable isomers. azom.comnih.gov These strategies involve the sequential introduction of functional groups and allow for purification of intermediates at each stage.

The synthesis of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene can begin from precursors that are already partially halogenated or functionalized.

Methoxylation of Polychlorobenzenes: An alternative to chlorinating a dimethoxybenzene is to start with a polychlorinated benzene (B151609) ring and introduce the methoxy groups. For example, a proposed route involves the Cu(I)-catalyzed methoxylation of 1,2,4,5-tetrachlorobenzene (B31791). This nucleophilic aromatic substitution requires careful control of reaction conditions to prevent side reactions like dechlorination.

Synthesis from Dihalogenated Precursors: A versatile precursor for derivatization is 1,2,4,5-tetrachloro-3,6-diiodobenzene. researchgate.net The iodine atoms are more reactive than the chlorine atoms in certain reactions, such as Grignard formation or cross-coupling, allowing for selective functionalization at the 3 and 6 positions. This diiodo compound can be prepared and recrystallized from benzene, where it forms a solvate. researchgate.net

Methylation of Chlorinated Hydroquinones: The synthesis can also proceed via the methylation of a pre-chlorinated hydroquinone. For example, the natural product Drosophilin A, which is 2,3,5,6-tetrachloro-4-methoxyphenol, is a direct precursor that can be methylated to form 1,2,4,5-tetrachloro-3,6-dimethoxybenzene (also known as Drosophilin A methyl ether).

Optimizing reaction parameters is crucial for maximizing the yield of the desired product and minimizing waste. Key variables include temperature, solvent, reactant stoichiometry, and reaction time. researchgate.netresearchgate.net

For the synthesis of chloro-1,4-dimethoxybenzene from hydroquinone dimethyl ether, specific conditions have been detailed in patent literature. google.com

Reactant Stoichiometry: The molar ratio of chlorine to the dimethoxybenzene substrate is carefully controlled. Using 0.3 to 0.5 moles of chlorine per mole of hydroquinone dimethyl ether is preferred to favor monochlorination. google.com

Temperature Control: The reaction is exothermic. Maintaining the temperature below 60°C, for instance by starting at 60°C and lowering to 40°C, is necessary to avoid over-chlorination and side reactions. google.com

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. Polar aprotic solvents like acetonitrile (B52724) can accelerate chlorination but may favor different isomers. Halogenated solvents like dichloromethane (B109758) are often effective for aromatic chlorinations catalyzed by Lewis bases like DABCO. rsc.org

Work-up Procedure: The purification of the crude product mixture is critical. A typical work-up involves washing the reaction mixture with dilute acid and then a basic solution (e.g., 1% NaOH) to remove the catalyst and acidic byproducts, followed by distillation or recrystallization to isolate the pure compound. google.comgoogle.com

The following table illustrates the impact of reaction conditions on product distribution in the chlorination of hydroquinone dimethyl ether.

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Chlorine Equivalents | 0.39 eq. | Crude mixture contains 38.7% chloro-1,4-dimethoxybenzene and only 1.7% 2,5-dichloro derivative. | google.com |

| Temperature | Maintained between 40-60°C | Avoids temperature rising >60°C from reaction exotherm, controlling side reactions. | google.com |

| Catalyst | FeCl₃ | Leads to formation of hydroxyanisole, which is difficult to separate due to a nearly identical boiling point. | google.com |

| Catalyst | TiCl₄ | Crude mixture is free of hydroxyanisole, simplifying purification by distillation. | google.com |

Specific Reaction Pathways for Structural Analogs

The reactivity of chlorinated anisoles (methoxyphenols) and veratroles (dimethoxybenzenes) is fundamentally governed by the electronic properties of the substituents on the aromatic ring. The methoxy group (-OCH₃) is an activating group, donating electron density to the ring through resonance (+M effect), while the chlorine atom (-Cl) is a deactivating group, withdrawing electron density through its inductive effect (-I effect) which overrides its weaker resonance donation (+M effect). quora.com

In simple chlorinated anisoles and veratroles with few chlorine substituents, the activating nature of the methoxy groups directs incoming electrophiles to the ortho and para positions. However, as the degree of chlorination increases, the benzene ring becomes progressively more electron-deficient. This heightened electron deficiency significantly reduces the ring's nucleophilicity, making it less reactive towards electrophilic aromatic substitution. quora.com Consequently, for highly chlorinated analogs like 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, the aromatic ring is strongly deactivated, rendering typical electrophilic substitution reactions challenging.

Chemical substitution reactions are broadly categorized by the nature of the reacting species. tutoring-blog.co.ukElectrophilic substitution involves an electron-poor species (an electrophile) attacking an electron-rich aromatic ring. tutoring-blog.co.ukyoutube.com This is the characteristic reaction of benzene and its activated derivatives. quora.com In contrast, nucleophilic aromatic substitution involves an electron-rich species (a nucleophile) attacking an electron-deficient aromatic ring, typically one that bears strong electron-withdrawing groups. tutoring-blog.co.ukmasterorganicchemistry.com

For chlorinated anisoles and veratroles, the dominant reaction mechanism depends on the substitution pattern:

Electrophilic Substitution : In anisoles or veratroles with low levels of chlorination, the electron-donating methoxy groups make the ring sufficiently electron-rich to undergo electrophilic substitution. The chlorine atoms act as deactivators but still direct incoming electrophiles. quora.com

Nucleophilic Substitution : In highly chlorinated compounds such as 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, the cumulative electron-withdrawing effect of the four chlorine atoms makes the ring electron-poor. This deactivation toward electrophiles simultaneously makes the ring more susceptible to attack by nucleophiles. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a nucleophile attacks a carbon atom bearing a leaving group (in this case, a chloride ion), and the negative charge is stabilized by the electron-withdrawing substituents.

Biosynthetic Pathways and Natural Occurrence

Identification as a Secondary Metabolite of Terrestrial Fungi (Drosophilin A Methyl Ether or DAME)

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is naturally produced by various fungi, where it is known by the common name Drosophilin A methyl ether (DAME). nih.govusda.gov It is considered a chlorinated hydroquinone metabolite and a fungal secondary metabolite. diva-portal.org Its precursor, Drosophilin A (2,3,5,6-tetrachloro-4-methoxyphenol), was first identified in the basidiomycete Drosophila subatrata over seven decades ago. diva-portal.org DAME is often found alongside Drosophilin A in fungal cultures and decaying wood. nih.govdiva-portal.org In some cases, it is produced in remarkably high quantities. For instance, the basidiomycete Phellinus badius can deposit up to 30,000 mg of DAME per kilogram of decayed heartwood in mesquite trees, where it forms visible glassy crystals. researchgate.netnih.gov

DAME is produced by a range of lignicolous (wood-decaying) basidiomycetes, indicating a significant natural source for this chloroaromatic compound. usda.govresearchgate.netnih.gov Its production has been documented in fungi from diverse geographical locations, highlighting its widespread natural occurrence. usda.govresearchgate.netdiva-portal.org

Fungal Producers of Drosophilin A Methyl Ether (DAME) and Their Distribution

| Fungal Species | Family/Order | Known Geographic or Ecological Occurrence | Citations |

|---|---|---|---|

| Phellinus badius | Hymenochaetaceae | Circumglobal in tropics and subtropics; commonly on hardwoods like mesquite. | usda.govresearchgate.netnih.gov |

| Phellinus fastuosus | Hymenochaetaceae | Reported from India; used in folk medicine. | usda.govresearchgate.net |

| Phellinus robiniae | Hymenochaetaceae | North America. | usda.gov |

| Phellinus linteus | Hymenochaetaceae | East Asia; used to make medicinal teas. | usda.gov |

| Mycena megaspora | Mycenaceae | Europe. | usda.gov |

| Bjerkandera sp. | Meruliaceae | Widespread. | nih.gov |

| Peniophora sp. | Peniophoraceae | Widespread. | nih.gov |

| Various species | (Not specified) | Found in forest litter and fungi in northern and southern Sweden. | diva-portal.orgdiva-portal.org |

| Agaricus bisporus | Agaricaceae | Commercially cultivated worldwide. | nih.gov |

The biosynthesis of DAME is an enzyme-mediated process. nih.gov While the complete enzymatic cascade has not been elucidated for all producing organisms, key steps can be inferred from known fungal metabolic pathways. The process likely involves several classes of enzymes, including oxidases, chloroperoxidases, and methyltransferases, acting in an assembly-line fashion. youtube.com

The biosynthesis is thought to begin with a simple aromatic precursor, such as hydroquinone, which has been postulated as a possible starting molecule. nih.gov The pathway likely proceeds through the following key enzymatic transformations:

Chlorination : The aromatic ring is halogenated by chloroperoxidase enzymes. These enzymes utilize chloride ions (Cl⁻) and hydrogen peroxide to generate a reactive chlorine species that electrophilically attacks the ring. Multiple chlorination steps are required to produce the tetrachlorinated core.

Hydroxylation/Oxidation : Hydroxyl groups are introduced onto the benzene ring, a common step in fungal aromatic compound metabolism, often catalyzed by cytochrome P450 monooxygenases or FAD-dependent enzymes. nih.gov

O-Methylation : The hydroxyl groups of the chlorinated hydroquinone intermediate are methylated to form methoxy groups. This reaction is catalyzed by O-methyltransferase enzymes, which use S-adenosyl methionine (SAM) as a methyl group donor. The conversion of the direct precursor, Drosophilin A (which has one methoxy group), to DAME requires one such methylation step. diva-portal.org

This sequence of chlorination and methylation reactions on a hydroquinone framework ultimately yields the stable DAME molecule. nih.govresearchgate.net The production of DAME can be significantly increased when fungi are grown in the presence of hydroquinone or when facing competition from other fungi, suggesting its role as an antibiotic defense compound. nih.gov

Role of Fungal-Host Interactions in Production

The biosynthesis of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, also known as drosophilin A methyl ether (DAME), is notably influenced by interactions between fungi and their environment, including other microorganisms. nih.govresearchgate.net Ligninolytic basidiomycetes are primary producers of this compound. nih.gov Research has shown that the production of DAME by certain fungi can be significantly enhanced when they are in competition with other fungal species. For instance, antagonizing Phellinus fastuosus with culture fluid from a competing fungus, Phlebia radiata, resulted in a tenfold increase in DAME production. nih.gov This suggests that DAME may function as an antibiotic, with its production being a defense mechanism for the fungus. nih.gov

Furthermore, the availability of precursors in the host environment plays a crucial role. The addition of hydroquinone to cultures of P. fastuosus led to a fourfold increase in DAME production, indicating that hydroquinone is a likely biosynthetic precursor. nih.gov The lignicolous basidiomycete Phellinus badius has been observed to produce substantial quantities of DAME, with concentrations up to 30,000 mg per kilogram of decayed heartwood in mesquite trees (Prosopis juliflora). researchgate.net This significant production is linked to the high chloride content in the heartwood, suggesting the fungus utilizes inorganic chloride from its host to synthesize the chlorinated aromatic compound. researchgate.net

Presence in Edible Fungi (e.g., Agaricus bisporus)

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene has been identified as a naturally occurring compound in various fungi, including the commonly consumed edible mushroom, Agaricus bisporus. nih.govnih.gov While A. bisporus is known for its nutritional value and various bioactive compounds like polysaccharides and phenolic compounds, it also produces organic hydrazine (B178648) derivatives such as agaritine. nih.govnih.govwikipedia.org The presence of halogenated compounds like DAME in edible fungi underscores the complex biochemistry of these organisms and their ability to synthesize a diverse array of secondary metabolites. nih.govdiva-portal.org A screening of fungi from Swedish forests revealed that DAME was the most frequently detected chlorinated dimethoxybenzene, found in 62% of the 47 specimens analyzed. nih.gov

Below is a table summarizing the occurrence of DAME in various fungal species.

| Fungal Species | Common Name/Context | Reference |

| Phellinus badius | Lignicolous basidiomycete on mesquite | researchgate.net |

| Agaricus bisporus | Common edible mushroom | nih.gov |

| Bjerkandera spp. | Ligninolytic basidiomycetes | nih.gov |

| Peniophora spp. | Ligninolytic basidiomycetes | nih.gov |

| Drosophila subatrata | Basidiomycete (precursor producer) | diva-portal.org |

Formation via Metabolism of Anthropogenic Organochlorines

The compound 1,2,4,5-tetrachloro-3,6-dimethoxybenzene can be formed through the microbial metabolism of anthropogenic organochlorines, which are persistent environmental pollutants. nih.govcdc.gov This biotransformation represents a link between industrial contamination and the natural halogen cycle.

Microbial Transformation of Chlorophenols

A key pathway for the formation of methoxy-chlorinated aromatics involves the microbial transformation of chlorophenols, such as pentachlorophenol (B1679276) (PCP), a widely used wood preservative. cdc.govnih.gov Microorganisms, including bacteria and fungi, can metabolize PCP. For example, a Mycobacterium sp. isolated from soil can dechlorinate PCP to tetrachlorohydroquinone (B164984) (TCHQ), which is then subject to methylation. nih.gov Similarly, Rhodococcus chlorophenolicus can O-methylate chlorinated para-hydroquinones. researchgate.netnih.gov This bacterium selectively methylates the hydroxyl group that is flanked by two chlorine substituents. researchgate.netnih.gov The degradation of the pesticide lindane (γ-hexachlorocyclohexane) also proceeds through chlorinated intermediates that can potentially be transformed into chlorophenols and subsequently methylated. nih.govnih.gov

Fungi are also capable of transforming chlorophenols. For instance, various fungal strains isolated from cork and grapes, including species of Penicillium, Aspergillus, and Trichoderma, can convert 2,4,6-trichlorophenol (B30397) (TCP) into 2,4,6-trichloroanisole (B165457) (TCA) through biomethylation. researchgate.net This process is catalyzed by enzymes like chlorophenol-O-methyltransferase. researchgate.net

Metabolic Pathways Leading to Methoxy-Chlorinated Aromatics

The metabolic pathways leading to the formation of methoxy-chlorinated aromatics like 1,2,4,5-tetrachloro-3,6-dimethoxybenzene involve a series of enzymatic reactions. A central intermediate in this process is tetrachlorohydroquinone (TCHQ). nih.gov TCHQ can be formed from the degradation of PCP. nih.govcdc.gov

Once TCHQ is formed, it can undergo methylation. Bacteria such as Rhodobacter spp. can methylate TCHQ to produce 2,3,5,6-tetrachloro-4-methoxyphenol (TCMP) and 2,3,5,6-tetrachloro-1,4-dimethoxybenzene (TCDB), a compound structurally isomeric to the subject compound. nih.gov The bacterium Rhodococcus chlorophenolicus also O-methylates TCHQ to TCMP. researchgate.netnih.gov Further methylation of TCMP would lead to the formation of a dimethoxybenzene derivative.

The following table outlines a plausible metabolic pathway from PCP to a tetrachlorodimethoxybenzene.

| Precursor | Intermediate | Product | Organism(s) | Reference |

| Pentachlorophenol (PCP) | Tetrachlorohydroquinone (TCHQ) | - | Mycobacterium sp. | nih.gov |

| Tetrachlorohydroquinone (TCHQ) | Tetrachloro-4-methoxyphenol (TCMP) | - | Rhodococcus chlorophenolicus | researchgate.netnih.gov |

| Tetrachlorohydroquinone (TCHQ) | TCMP and Tetrachloro-1,4-dimethoxybenzene | - | Rhodobacter spp. | nih.gov |

Anaerobic degradation pathways also play a role. In anaerobic environments, chlorinated hydroquinone metabolites can be demethylated to TCHQ by microbial communities. nih.gov This TCHQ can then be reductively dechlorinated. nih.gov However, under certain conditions, methylation can occur, leading to the formation of volatile and persistent methoxy-chlorinated aromatics.

Reaction Mechanisms and Intermediates

The chemical behavior of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene is dictated by the interplay of its substituent groups on the aromatic ring.

Electrophilic Substitution Reactions on Chlorinated Benzene Ring

Electrophilic aromatic substitution is a fundamental reaction class for benzene and its derivatives. libretexts.orgvedantu.comslideshare.net The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or benzenonium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

In the case of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, the benzene ring is highly substituted. The methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance. scribd.com Conversely, the chlorine atoms are deactivating yet also ortho, para-directing due to a combination of inductive withdrawal and resonance donation of electrons. scribd.com

However, in 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, all the hydrogen-bearing positions on the ring have been substituted. Therefore, typical electrophilic aromatic substitution reactions that involve the replacement of a hydrogen atom are not possible. Any further substitution would require the displacement of one of the existing chloro or methoxy substituents, which would necessitate harsh reaction conditions and would likely lead to a mixture of products or decomposition. The high degree of chlorination and the presence of two methoxy groups create significant steric hindrance, which would also impede the approach of an electrophile. The electron-withdrawing nature of the four chlorine atoms deactivates the ring towards electrophilic attack, making such reactions less favorable compared to less chlorinated analogues.

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, also known as tetrachlorohydroquinone dimethyl ether, are susceptible to nucleophilic substitution, a fundamental reaction class in organic chemistry. These reactions provide a pathway for the introduction of various functional groups onto the aromatic ring, leading to the synthesis of a diverse range of derivatives.

One notable example of nucleophilic substitution involves the reaction with amines. For instance, the reaction of tetrachloro-p-benzoquinone, a related compound, with primary and secondary amines leads to the displacement of chlorine atoms. nih.gov In the case of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, similar reactivity is anticipated, where the electron-withdrawing nature of the four chlorine atoms activates the benzene ring towards nucleophilic attack. The reaction with an amine, such as (-)-cis-myrtanylamine (B8811052), can lead to mono- or di-substituted products depending on the reaction conditions. For example, the reaction of a 1:1 molar ratio of p-chloranil with (-)-cis-myrtanylamine in dichloromethane at room temperature yields both mono-NH-substituted-tri-chloro-1,4-benzoquinone and 2,5-dichloro-3,6-bis(NH-substituted)-1,4-benzoquinone. nih.gov

The reaction with sodium azide (B81097) (NaN3) presents another avenue for nucleophilic substitution, potentially leading to the formation of azido-substituted derivatives. Such reactions are often carried out in a polar aprotic solvent like dimethylformamide (DMF) and may be promoted by a catalyst. The resulting aryl azides are versatile intermediates that can be further transformed into other nitrogen-containing functional groups. A general methodology for the synthesis of 5-substituted 1H-tetrazoles involves the [3+2] cycloaddition of nitriles with sodium azide. ajgreenchem.com

It is important to note that the reaction of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene with certain reagents can lead to reactions involving the methoxy groups rather than the chlorine atoms. For instance, its reaction with potassium chloride and aluminum acetylacetonate (B107027) at 46°C, followed by treatment with sodium nitrate (B79036) and boric acid tributyl ester at 58°C, results in the formation of chloranil (B122849) (2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione), indicating a transformation of the methoxy groups.

Reduction Reactions and Formation of Less Chlorinated Derivatives

The reduction of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene offers a pathway to synthesize less chlorinated derivatives, which can exhibit different physical, chemical, and biological properties. Reductive dechlorination is a key transformation in this context, involving the replacement of chlorine atoms with hydrogen.

Catalytic hydrodechlorination is an effective method for the reduction of chlorinated aromatic compounds. This process typically involves the use of a transition metal catalyst, such as palladium or platinum, and a hydrogen source. For instance, the catalytic hydrodechlorination of trichlorobenzenes has been successfully achieved using a Pd(Phen)Cl2 catalyst precursor. The reaction conditions, including temperature and the nature of the catalyst support, can influence the rate and selectivity of the dechlorination process. The addition of water to the reaction mixture has been shown to enhance the catalytic hydrodechlorination of tetrachloroethylene (B127269) in methanol (B129727) at mild conditions. capes.gov.br

Microbial reductive dehalogenation represents an alternative, environmentally benign approach for the dechlorination of polychlorinated aromatic compounds. psu.edunih.govnih.gov Studies on polychlorinated biphenyls (PCBs) have shown that anaerobic microorganisms can effectively remove chlorine atoms, particularly from the meta and para positions. epa.gov While specific studies on the microbial reduction of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene are not extensively documented, the principles established for other polychlorinated aromatics suggest its potential susceptibility to similar biocatalytic transformations. The rate, extent, and pathway of microbial dechlorination are influenced by factors such as temperature, pH, and the availability of electron donors. nih.gov

Below is an interactive data table summarizing various reduction methods for chlorinated aromatic compounds, which can be analogous to the reduction of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene.

| Reductant/Catalyst | Substrate Example | Product(s) | Reference |

| Pd/C, H₂ | Aromatic chlorides | Hydrodechlorinated aromatics | capes.gov.br |

| Pd(Phen)Cl₂ | Trichlorobenzenes | Dichlorobenzenes, Chlorobenzene, Benzene | ajgreenchem.com |

| Pt/MgO | Tetrachloromethane | Chloroform | rsc.org |

| Anaerobic microorganisms | Polychlorinated biphenyls | Less chlorinated biphenyls | psu.eduepa.gov |

Radical Chemistry and Intermediates in Transformations

The involvement of radical intermediates in the transformations of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene is an area of significant interest. Radical cations, formed through one-electron oxidation, can play a crucial role in the reaction mechanisms of aromatic ethers.

Electron spin resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of radical species. nih.gov Studies on halogenated aromatic cation-radicals have provided insights into their electronic structure and reactivity. rsc.org For instance, ESR studies of radical cations related to 1,3,5-trihydroxybenzene and its O-methyl derivatives have revealed the influence of acid strength on the radical parameters, suggesting the involvement of different types of radical cations. rsc.org

Photochemical reactions can also lead to the formation of radical intermediates. The photolysis of chlorinated aromatic compounds can initiate dechlorination and other transformations. For example, one-electron oxidation of alcohols by the 1,3,5-trimethoxybenzene (B48636) radical cation in the excited state has been observed during two-color two-laser flash photolysis. nih.gov The formation of a radical cation of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene under photochemical conditions could initiate a cascade of reactions, including nucleophilic attack or fragmentation. The use of spin traps in conjunction with EPR spectroscopy can help in identifying the specific radical intermediates formed. nih.gov

Computational Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. sumitomo-chem.co.jpmdpi.com These methods allow for the detailed investigation of reaction pathways, transition states, and the energetics of different mechanistic possibilities for the reactions of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene.

DFT calculations can be employed to model the nucleophilic substitution reactions of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene. By calculating the activation energies for different nucleophiles and substitution patterns, it is possible to predict the most likely reaction products and understand the factors controlling the regioselectivity. For example, DFT calculations have been used to study the mechanism of copper-catalyzed tandem arylation-cyclization reactions, providing insights into the sequence of bond formation and the origin of stereoselectivity. beilstein-journals.org

Similarly, computational models can be applied to study the reductive dechlorination of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene. DFT calculations can help to understand the interaction of the molecule with the catalyst surface in catalytic hydrodechlorination or the electronic factors that govern the susceptibility of different chlorine atoms to reduction.

The modeling of radical reactions is another area where computational chemistry provides valuable insights. The structure and stability of the radical cation of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene can be calculated, and its reactivity towards various species can be predicted. DFT calculations can also be used to simulate the ESR spectra of the radical intermediates, aiding in their experimental identification.

Environmental Fate and Biogeochemical Cycling

Sources and Environmental Distribution

Natural Sources: Terrestrial Fungi and Marine Organisms

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene has been identified as a naturally occurring compound. It has been reported in the terrestrial fungus Agaricus bisporus, commonly known as the button mushroom. nih.gov Additionally, it has been isolated from plants such as Dracaena cochinensis and is associated with the plant family Zingiberaceae, which includes species like Aframomum corrorima. medchemexpress.com These findings indicate that biological pathways in certain terrestrial organisms contribute to its formation. Halomethoxybenzenes (HMBs), a group of compounds that includes 1,2,4,5-tetrachloro-3,6-dimethoxybenzene (also known as drosophilin A methyl ether or DAME), have natural origins. The presence of bromoanisoles (BAs) and chlorinated HMBs, including DAME, has been studied at different atmospheric research stations. At the Råö station, the abundance of these compounds was found to be in the order of ΣBAs > DAME, while at the Pallas station, the order was DAME > ΣBAs. The lower abundance of BAs at Pallas is attributed to its inland location, away from direct marine influence, suggesting a marine source for some of these halogenated compounds.

Anthropogenic Sources and Potential Byproducts

Human activities also contribute to the environmental presence of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene. It is recognized as a compound with both natural and anthropogenic origins.

The pulp and paper industry is a significant source of various chlorinated organic compounds due to the use of chlorine-based bleaching agents on lignin (B12514952), a major component of wood. mdpi.comncsu.edu Effluents from these mills can contain a complex mixture of chemicals, including high-molecular-weight lignin and its derivatives, which contribute to the toxicity and color of the wastewater. mdpi.comrsc.org While specific data directly identifying 1,2,4,5-tetrachloro-3,6-dimethoxybenzene as a direct byproduct of lignin bleaching is not explicitly detailed in the provided results, the process is known to generate a wide array of chlorinated aromatic compounds. epa.govncsu.edu The degradation of kraft lignin, a byproduct of the pulp and paper industry, can lead to the formation of lower molecular weight aromatic compounds. researchgate.net

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene can be formed as a metabolite of wood preservatives. It is a known microbial methylation product of pentachlorophenol (B1679276) (PCP), a widely used wood preservative. This biotransformation process can occur in various environmental settings where microorganisms capable of methylating chlorophenols are present.

Presence in Various Environmental Compartments

Due to its properties, 1,2,4,5-tetrachloro-3,6-dimethoxybenzene can be distributed across different environmental media.

This compound has been detected in the atmosphere. Studies monitoring halomethoxybenzenes at atmospheric research stations have quantified the presence of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene (DAME) in the air. Its presence in the atmosphere indicates that it is volatile enough to be transported over distances. The relative abundance compared to other related compounds can vary depending on the proximity to sources, such as marine environments or industrial areas.

Interactive Data Table: Atmospheric Abundance of Halogenated Compounds

| Location | Compound Abundance Order | Implied Source Influence |

| Råö | ΣBAs > DAME > TeCV > PeCA | Stronger marine influence |

| Pallas | DAME > ΣBAs > TeCV > PeCA | Weaker marine influence |

| DAME: 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, TeCV: Tetrachloroveratrole, PeCA: Pentachloroanisole, BAs: Bromoanisoles. Data derived from atmospheric studies. |

Aquatic Systems (rivers, estuaries, offshore waters)

The environmental fate of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene in aquatic systems is influenced by its entry from atmospheric and terrestrial sources. Halomethoxybenzenes (HMBs), a group to which 1,2,4,5-tetrachloro-3,6-dimethoxybenzene belongs, have been detected in air and precipitation, indicating a pathway for their introduction into rivers, estuaries, and offshore waters . Once in an aquatic environment, its behavior is governed by processes such as transport, dispersion, and potential degradation.

While specific studies on the transport of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene in water are not detailed in the provided research, the principles governing similar organic pollutants can be considered. For instance, contaminants can be transported within flowing water (advective transport) and spread through dispersion and diffusion, which leads to the dilution of plumes itrcweb.org. The discharge of contaminated groundwater can also serve as a direct input into surface water bodies, facilitating further migration in aquatic ecosystems itrcweb.org.

For related compounds like methoxychlor, studies in model systems of water and sediment from rivers and brackish lakes show that degradation can occur, although the dynamics of metabolites may differ based on the specific environment nih.gov. Such degradation in sediment-water systems can involve processes like dechlorination and O-demethylation nih.gov. However, direct data on the persistence and transport of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene in various aquatic compartments remain an area for further investigation.

Terrestrial Systems (forest fungi, litter, soil)

In terrestrial ecosystems, 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene has been associated with biological organisms, particularly fungi. The compound has been reported in the common mushroom, Agaricus bisporus nih.gov. Furthermore, it has been identified as a significant volatile marker in the detection of pathogenic wood-rotting fungi, such as Fulvifomes siamensis, using electronic nose technology . This suggests a role for the compound in fungal metabolic processes or as a biomarker for fungal presence in environments like forests and decaying litter.

The fate of this compound in soil is also linked to microbial activity. While direct degradation studies for 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene are limited, research on structurally similar chemicals provides insight into potential pathways. Notably, bacterial strains capable of degrading chlorinated benzenes have been isolated from soil at industrial waste sites nih.govnih.gov. Specifically, a Pseudomonas sp. strain (PS14) was isolated that can utilize 1,2,4,5-tetrachlorobenzene (B31791) as its sole source of carbon and energy, indicating that microbial degradation in soil is a plausible environmental fate for such compounds nih.govnih.gov.

Environmental Transformation Pathways

Hydrolysis in Aquatic Environments

Specific experimental data on the hydrolysis of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene in aquatic environments were not available in the reviewed sources. Generally, aromatic ether linkages are stable, suggesting that hydrolysis is not likely a primary or rapid degradation pathway for this compound under typical environmental pH and temperature conditions.

Photolytic Degradation Pathways

Information regarding the specific photolytic degradation pathways for 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is not detailed in the available research. For some organic compounds in the environment, indirect photolysis, which involves a reaction with photochemically produced substances like hydroxyl radicals, can be a significant degradation mechanism in the atmosphere and near the surface of water bodies itrcweb.org. However, without specific studies, the susceptibility of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene to direct or indirect photolysis remains unconfirmed.

Volatilization from Environmental Matrices

Volatilization is a significant process that governs the transfer of a chemical from soil or water into the atmosphere. This process is largely dependent on the compound's Henry's Law constant and vapor pressure. For 1,2,4,5-tetrachlorobenzene, a related compound without the methoxy (B1213986) groups, the Henry's Law constant is reported as 1.0 x 10⁻³ atm-m³/mol at 20°C. nih.gov This value suggests that the compound will volatilize from water surfaces. nih.gov

Based on this constant, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is approximately 6 hours. nih.gov For a model lake, the half-life is estimated to be around 150 hours. nih.gov When considering adsorption to sediment, the volatilization half-life from a model pond can extend to 34 days. nih.gov Given its vapor pressure of 0.005 mm Hg at 25°C, 1,2,4,5-tetrachlorobenzene is expected to volatilize from moist soil surfaces, though this process may be slowed by its adsorption to soil organic matter. nih.gov Volatilization from dry soil surfaces is not expected to be significant. nih.gov While specific data for 1,2,4,5-tetrachloro-3,6-dimethoxybenzene is not available, its structural similarity suggests it would exhibit comparable, albeit likely lower, volatility due to its higher molecular weight.

Environmental Transport and Partitioning

The movement and distribution of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene in the environment are governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and biota.

Long-Range Atmospheric Transport

Persistent organic pollutants (POPs) can be transported over vast distances through the atmosphere, leading to their presence in remote ecosystems far from their original sources. nih.gov This long-range transport (LRT) is influenced by a chemical's persistence (resistance to degradation) and its volatility. nih.gov Compounds with sufficient volatility and atmospheric residence time can undergo "global fractionation" and a "cold-trap" effect, where they are transported to colder regions like the Arctic. nih.gov

Modeling studies are often used to predict the LRT potential of chemicals. ru.nl For chlorinated compounds, sorption to atmospheric aerosols is a key process that influences their transport and deposition. nih.gov Although specific LRT modeling data for 1,2,4,5-tetrachloro-3,6-dimethoxybenzene is not available, its characteristics as a semi-volatile chlorinated aromatic compound suggest it has the potential for atmospheric transport. Its persistence against degradation would be a critical factor in determining the extent of this transport.

Partitioning between Air, Water, and Soil

The partitioning of a chemical between different environmental compartments is described by its partition coefficients. The octanol-water partition coefficient (Kow) is a key indicator of a substance's lipophilicity and its tendency to sorb to organic matter in soil and sediment. PubChem reports a computed XLogP3 value (a model-based estimation of log Kow) for 1,2,4,5-tetrachloro-3,6-dimethoxybenzene of 4.7. nih.gov This high value indicates a strong tendency to partition from water into organic phases, such as soil organic carbon and lipids in organisms.

This property suggests that in aquatic environments, the compound will be predominantly found in sediments rather than the water column. In terrestrial environments, it will be strongly adsorbed to soil particles, which limits its mobility and leaching into groundwater but increases its persistence in the soil matrix. The distribution between air and water, governed by the Henry's Law constant, indicates a tendency to volatilize from water, but its strong adsorption to particulate matter in water and soil can reduce the rate of this process. nih.gov

Bioaccumulation and Biomagnification Potential

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. epa.gov Biomagnification is the process where the concentration of a chemical increases in organisms at successively higher levels in a food web. epa.gov

The potential for a chemical to bioaccumulate is often assessed using its log Kow value. A log Kow value greater than 4 generally indicates a potential for bioaccumulation in aquatic organisms. The calculated XLogP3 of 4.7 for 1,2,4,5-tetrachloro-3,6-dimethoxybenzene suggests a significant potential for this compound to bioaccumulate in the fatty tissues of organisms. nih.gov

Bioaccumulation is quantified by the Bioaccumulation Factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. nih.gov A high BAF value (e.g., >2000 to 5000 in aquatic species) is a criterion for identifying a substance as bioaccumulative. nih.gov While specific BAF or Biomagnification Factor (BMF) data for 1,2,4,5-tetrachloro-3,6-dimethoxybenzene are not found in the reviewed literature, its high lipophilicity is a strong indicator that it is likely to bioaccumulate in organisms and potentially biomagnify in food webs.

Biological Interactions and Mechanisms of Action

Enzyme Inhibition Studies

Detailed studies focusing on the inhibitory effects of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene on specific enzymes are not well-documented in the available research.

Impact on Specific Enzyme Activities

While it is hypothesized that the highly chlorinated structure of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene allows it to interact with and potentially inhibit the activity of various enzymes and proteins, specific data identifying the enzymes targeted by this compound and quantifying the extent of inhibition are not available in the reviewed literature.

Mechanisms of Enzyme Modification (e.g., covalent binding)

There is no specific information available in the scientific literature detailing the mechanisms of enzyme modification, such as covalent binding, by 1,2,4,5-tetrachloro-3,6-dimethoxybenzene.

Cellular and Molecular Interactions

General cellular effects have been suggested for 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, though a detailed molecular-level understanding is still emerging.

Interactions with Nucleophilic Sites on Proteins and Enzymes

The potential for 1,2,4,5-tetrachloro-3,6-dimethoxybenzene to undergo substitution reactions where the chlorine atoms are replaced by nucleophiles suggests a capacity to interact with nucleophilic sites on proteins and enzymes. However, specific studies demonstrating and characterizing these interactions are not presently available.

Influence on Cellular Metabolism and Signaling Pathways

Some sources suggest that 1,2,4,5-tetrachloro-3,6-dimethoxybenzene may influence cellular signaling pathways. For instance, there are general statements linking the compound to effects on the MAPK/ERK signaling pathway, which is critical in regulating cell proliferation and differentiation. Investigations into its role as a potential anticancer agent indicate that it might induce apoptosis through the activation of caspase pathways. However, detailed mechanistic studies that elaborate on the specific components of these pathways affected by the compound and the downstream consequences for cellular metabolism are not provided in the available literature.

Effects on Cell Growth and Apoptosis

In vitro studies on various human cancer cell lines have reportedly shown that treatment with 1,2,4,5-tetrachloro-3,6-dimethoxybenzene can lead to an increase in apoptosis. This effect has been broadly linked to mitochondrial dysfunction and the activation of apoptotic pathways. Despite these observations, specific quantitative data, such as IC50 values for cell growth inhibition or detailed rates of apoptosis induction in different cell lines, are not available in the reviewed scientific literature.

Ecological Impacts of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

The compound 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, a chlorinated anisole, has demonstrated notable interactions within various ecosystems. Its presence, primarily as a fungal metabolite, leads to specific ecological consequences, including bioaccumulation in aquatic life and effects on microbial populations.

Bioaccumulation in Aquatic Organisms

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the air or water. nih.gov For a substance to be considered bioaccumulative, the bioconcentration factor (BCF) in aquatic species is typically greater than 2000. nih.gov A BCF is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at a steady state. nih.gov

The potential for a chemical to bioaccumulate is often correlated with its octanol-water partition coefficient (Kow). epa.gov For 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, the calculated XLogP3, an estimate of log Kow, is 4.7. nih.gov Generally, contaminants with a log Kow value of 4.2 or higher are considered to have a high potential for bioaccumulation. epa.gov This suggests that 1,2,4,5-tetrachloro-3,6-dimethoxybenzene has a propensity to accumulate in the fatty tissues of aquatic organisms. epa.gov

While specific, direct studies measuring the BCF of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene in various fish species are not extensively detailed in the available literature, its physicochemical properties point towards a significant bioaccumulation potential. The process of bioaccumulation can lead to the transfer of the compound up the food chain, a process known as biomagnification. epa.gov

Table 1: Bioaccumulation Potential Indicators

| Property | Value | Implication |

|---|---|---|

| XLogP3 (log Kow) | 4.7 nih.gov | High bioaccumulation potential (Threshold ≥ 4.2) epa.gov |

| Regulatory BCF Threshold | > 2000 nih.gov | Classification as "Bioaccumulative" |

| Regulatory BCF Threshold | > 5000 nih.gov | Classification as "Very Bioaccumulative" |

This table provides an interactive overview of the indicators for bioaccumulation potential.

Effects on Microbial Communities

Chlorinated aromatic compounds can exert significant effects on microbial communities. Some bacteria have demonstrated the ability to degrade chlorinated benzenes. For instance, two Pseudomonas sp. strains have been isolated that can use chlorinated benzenes, including 1,2,4,5-tetrachlorobenzene (B31791), as their sole source of carbon and energy. nih.govresearchgate.net The degradation pathway involves the dioxygenation of the aromatic ring, leading to the formation of chlorinated catechols. nih.govresearchgate.net Specifically, the metabolism of 1,2,4,5-tetrachlorobenzene by Pseudomonas sp. strain PS14 leads to the formation of 3,4,6-trichlorocatechol. nih.gov

The presence of such compounds can also be inhibitory. A study on the antibacterial activity of pentachlorophenol (B1679276) and its metabolites tested tetrachloro-1,3-dimethoxybenzene against 30 different bacterial species and found no increase in inhibitory activity compared to pentachlorophenol, except against Streptomyces spp. asm.org This indicates a selective effect on different members of the microbial community. The introduction of chlorinated compounds like 1,2,4,5-tetrachloro-3,6-dimethoxybenzene into an environment can alter the structure of the bacterial community, potentially inhibiting certain species while selecting for others capable of its degradation. nih.gov

Ecological Role as a Fungal Metabolite

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is a naturally occurring compound, identified as a secondary metabolite produced by various fungi. researchgate.net It is also known by the synonym Drosophilin A methyl ether. researchgate.net

The lignicolous basidiomycete Phellinus badius is a substantial producer of this compound. researchgate.net It has been found in high concentrations within the decayed heartwood of mesquite (Prosopis juliflora) trees where this fungus is present. researchgate.net The basidiocarps (fruiting bodies) of Phellinus badius have been found to contain an average of 24,000 mg of the compound per kilogram of dried fruiting body. researchgate.net The compound has also been reported in Agaricus bisporus, the common button mushroom. nih.gov

Table 2: Fungi Producing 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

| Fungal Species | Common Name | Location Found |

|---|---|---|

| Phellinus badius | - | Decayed heartwood of Prosopis juliflora (mesquite) trees researchgate.net |

| Agaricus bisporus | Common Button Mushroom | - nih.gov |

This table lists fungal species known to produce the compound.

The production of secondary metabolites by fungi often serves a defensive purpose, including antibiotic activity against competing microorganisms. While direct and extensive studies on the specific antibiotic spectrum of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene are limited, the activity of structurally related compounds provides some context. For example, a study of pentachlorophenol and its metabolites showed that tetrachloro-1,3-dimethoxybenzene had comparable inhibitory activity to pentachlorophenol against most of the 30 bacterial species tested, with the exception of an increased activity against Streptomyces spp. asm.org The production of such chlorinated aromatic compounds by fungi like Phellinus badius in decaying wood suggests a role in outcompeting bacterial decomposers.

Fungi produce a wide array of volatile organic compounds (VOCs) that mediate ecological interactions. These volatiles can act as signaling molecules (infochemicals) in interactions with other fungi, bacteria, insects, and plants. The production of halogenated organics, such as 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, by wood-decay fungi represents a significant natural source of these compounds. researchgate.net

The synthesis of this compound by Phellinus badius in mesquite heartwood is a clear example of its role in chemical ecology. researchgate.net The high concentrations found, appearing as crystalline deposits, suggest a role in protecting the fungal mycelium and the wood substrate from colonization by other competing organisms. researchgate.net The production of such a persistent and potentially bioaccumulative compound illustrates a powerful chemical defense mechanism employed by fungi in competitive natural environments.

Analytical Chemistry Methodologies

Extraction and Sample Preparation Techniques

Effective extraction is critical to isolate 1,2,4,5-tetrachloro-3,6-dimethoxybenzene from complex sample matrices and concentrate it for analysis. The choice of technique depends on the matrix type (e.g., water, soil, biological tissue) and the concentration of the analyte.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique suitable for volatile and semi-volatile organic compounds. In the analysis of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, SPME has been utilized in headspace mode (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This approach has successfully identified the compound as a key volatile marker from fungal cultures, demonstrating its utility in profiling volatile organic compounds (VOCs) from complex biological systems. nih.gov

The selection of the SPME fiber coating is crucial for efficient extraction. For general VOC analysis, commercial fibers with mixed-phase coatings are often employed to trap a wide range of analytes. libretexts.org Given the chemical nature of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, a fiber with a non-polar or moderately polar coating would be most effective.

Table 1: Representative SPME Fiber Coatings for VOC Analysis

| Fiber Coating Material | Abbreviation | Polarity | Typical Applications |

|---|---|---|---|

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Bipolar | General purpose for volatile compounds |

| Carboxen/Polydimethylsiloxane | CAR/PDMS | Bipolar | Trace-level volatile compounds and gases |

| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Bipolar | Broad range of volatile and semi-volatile compounds |

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and a non-polar organic solvent. phenomenex.comwikipedia.org For 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, which is a non-polar (hydrophobic) compound, LLE is used to extract it from aqueous samples into an organic phase. libretexts.orgphenomenex.com

The principle of "like dissolves like" governs the choice of solvent. youtube.com Non-polar solvents are required to efficiently partition the non-polar analyte from the polar aqueous matrix. youtube.com

Key Optimization Parameters for LLE:

Solvent Selection: Non-polar solvents such as hexane, dichloromethane (B109758), or diethyl ether are suitable choices for extracting hydrophobic compounds like 1,2,4,5-tetrachloro-3,6-dimethoxybenzene. economysolutions.ineconomysolutions.in The solvent should have a high partition coefficient for the analyte, be immiscible with water, and have a suitable boiling point for easy removal post-extraction. elementlabsolutions.comkjhil.com

pH Adjustment: Since 1,2,4,5-tetrachloro-3,6-dimethoxybenzene is a neutral compound, pH adjustment is generally not required to alter its charge state. libretexts.org However, adjusting the sample pH can be critical when co-extracting acidic or basic impurities. youtube.com

Salting Out: The extraction efficiency can be enhanced by adding a neutral salt, such as sodium chloride or sodium sulfate, to the aqueous phase. elementlabsolutions.comchromatographyonline.com This increases the ionic strength of the aqueous solution, decreases the solubility of the non-polar analyte in it, and drives more of the compound into the organic phase. youtube.com

Solvent-to-Sample Ratio: Optimizing the volume ratio of the organic solvent to the aqueous sample is important for achieving high recovery. A higher ratio can improve extraction efficiency but also increases solvent consumption. elementlabsolutions.comchromatographyonline.com

The extraction protocol for 1,2,4,5-tetrachloro-3,6-dimethoxybenzene must be optimized for the specific matrix being analyzed to ensure maximum recovery and minimize interferences.

Water Samples: For the analysis of this compound in lake and stream water, solid-phase extraction (SPE) using cartridges is an effective method. scielo.brnih.gov SPE allows for the pre-concentration of the analyte from large volumes of water, achieving very low detection limits in the picogram per liter (pg L⁻¹) range. scielo.br In one study, the limit of detection for 1,2,4,5-tetrachloro-3,6-dimethoxybenzene (DAME) in water was reported as 11.8 pg L⁻¹. scielo.br

Soil and Litter Samples: In solid matrices like ground litter and soil, solvent extraction is employed. scielo.brnih.gov This typically involves macerating the sample with a suitable organic solvent to dissolve the target analyte. The resulting extract is then filtered and concentrated before analysis. Studies have reported concentrations of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene in Subarctic litter and soil in the range of 0.005–1.1 mg kg⁻¹ dry weight. scielo.brnih.gov

Fungal Matrices: For fungal tissues, Gas Chromatography-Mass Spectrometry (GC-MS) analysis has reported detection limits as low as 0.0017 mg/kg wet weight, indicating that the extraction methods used for these matrices are highly efficient. chromatographyonline.com

Chromatographic Separation Methods

Following extraction and sample clean-up, chromatographic techniques are used to separate 1,2,4,5-tetrachloro-3,6-dimethoxybenzene from other co-extracted compounds before its detection and quantification.

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is the definitive analytical technique for the determination of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene. chromatographyonline.comscielo.br The compound's volatility and thermal stability make it well-suited for GC analysis. elementlabsolutions.comscielo.br The coupling of GC with MS provides both high separation efficiency and definitive identification based on the mass spectrum of the analyte. wikipedia.orgkjhil.com

The retention of a compound in GC is often expressed as a Kovats Retention Index (RI), which normalizes retention times to a series of n-alkane standards. This allows for better comparison of data between different instruments and laboratories. wikipedia.org

Table 2: Experimental Kovats Retention Index for 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

| Column Type | Retention Index (RI) | Source |

|---|---|---|

| Standard Non-polar | 1680 | NIST Mass Spectrometry Data Center elementlabsolutions.com |

| Semi-standard Non-polar | 1721 | NIST Mass Spectrometry Data Center elementlabsolutions.com |

| Semi-standard Non-polar | 1711.3 | NIST Mass Spectrometry Data Center elementlabsolutions.com |

The key to a successful GC separation is the selection of an appropriate capillary column and the optimization of analytical conditions to achieve the best resolution. chromatographyonline.com Resolution is influenced by four main factors: the stationary phase, column internal diameter (I.D.), film thickness, and column length.

Stationary Phase Selection: The choice of stationary phase is the most critical factor as it determines the selectivity of the separation. chromatographyonline.com The principle of "like dissolves like" applies here; a non-polar column is best suited for analyzing non-polar compounds. chromatographyonline.com Due to the low polarity of 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, a non-polar stationary phase is recommended for its analysis. chromatographyonline.com A common and effective choice is a 5% diphenyl / 95% dimethyl polysiloxane phase, often referred to by trade names such as DB-5 or HP-5. chromatographyonline.com

Column Dimensions and Film Thickness:

Internal Diameter (I.D.): A smaller I.D. (e.g., 0.18-0.25 mm) provides higher separation efficiency (more theoretical plates per meter), resulting in sharper peaks. A 0.25 mm I.D. is a popular choice as it offers a good compromise between efficiency and sample capacity.

Film Thickness: Thinner films (e.g., 0.10-0.25 µm) are generally used for analyzing semi-volatile compounds like chlorinated aromatics. They allow for faster elution at lower temperatures and produce sharper peaks.

Table 3: Typical GC Column Parameters for Analysis of Semi-Volatile Organic Compounds

| Parameter | Typical Value | Rationale |

|---|---|---|

| Stationary Phase | 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., DB-5) | Low polarity phase suitable for separating non-polar to moderately polar analytes like chlorinated benzenes. chromatographyonline.com |

| Length | 30 m | Provides a good balance between resolution and analysis time for standard applications. |

| Internal Diameter (I.D.) | 0.25 mm | Offers high efficiency and good sample capacity, a standard choice for many GC-MS analyses. |

| Film Thickness | 0.25 µm | Suitable for semi-volatile compounds, providing sharp peaks and low column bleed. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) provides a viable alternative for the analysis of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene, particularly when dealing with samples that are not suitable for the high temperatures of GC analysis or when different selectivity is required.

A reversed-phase (RP) HPLC method would be the most common approach for a nonpolar compound such as this. A C18 or C8 column would be appropriate stationary phases, as they effectively retain hydrophobic aromatic compounds. The separation of halogenated aromatic compounds can be achieved using a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). chemicalbook.comresearchgate.net For 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene, an isocratic elution with a high percentage of organic solvent (e.g., 60% methanol or higher) would likely be effective. chemicalbook.com A Diode Array Detector (DAD) or a UV detector set at a wavelength around 210 nm could be used for detection. chemicalbook.com The separation of different halogenated aromatics is influenced by the differences in their hydrophobicity and pi-pi interactions with the stationary phase. rsc.org For closely related isomers, specialized columns like a Phenyl-Hexyl or a pentafluorophenyl (PFP) column can offer alternative selectivity based on differing pi-pi interactions. rsc.org

Table 1: Hypothetical HPLC Method Parameters

| Parameter | Value | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column for hydrophobic compounds. |

| Mobile Phase | Acetonitrile/Water (70:30 v/v) | Provides good retention and elution for chlorinated aromatics. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Detector | UV at 210 nm | Wavelength for detecting the benzene (B151609) ring chromophore. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Spectrometric Detection and Identification

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a definitive technique for the identification of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene. It provides information on the molecular weight and the elemental composition based on the fragmentation pattern and isotopic distribution.

A quadrupole mass spectrometer is a type of mass analyzer that functions as a mass filter. It consists of four parallel metal rods to which a combination of radio-frequency (RF) and direct-current (DC) voltages are applied. spectrabase.com As ions generated from the sample (e.g., 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene) pass through the oscillating electric field created by the rods, only ions with a specific mass-to-charge ratio (m/z) can maintain a stable trajectory and reach the detector. spectrabase.comnih.gov All other ions have unstable trajectories and are ejected from the path, colliding with the rods. spectrabase.com

By systematically varying the applied voltages, the spectrometer can scan across a range of m/z values, generating a full mass spectrum. Alternatively, in selected ion monitoring (SIM) mode, the quadrupole is set to detect only a few specific m/z values corresponding to the target analyte. spectrabase.com This mode significantly increases sensitivity and is ideal for quantifying trace amounts of the compound. For 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene, SIM mode would target its prominent molecular and fragment ions.

The electron ionization (EI) mass spectrum of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene provides a unique fingerprint for its identification. The molecular weight of the compound is 275.94 g/mol .

The mass spectrum is characterized by a distinctive molecular ion cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule containing four chlorine atoms will exhibit a cluster of peaks for the molecular ion (M⁺) and its fragments. The most intense peak in the molecular ion cluster for 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene appears at m/z 276.

Key fragmentation pathways involve the loss of methyl groups (-CH₃) and chloromethyl radicals (-CH₂Cl). The base peak (the most intense peak) in the spectrum is observed at m/z 261, which corresponds to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment is seen at m/z 259.

Table 2: Major Ions in the Mass Spectrum of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

| m/z | Relative Intensity | Proposed Identity |

| 276 | High | [C₈H₆Cl₄O₂]⁺ (Molecular Ion, M⁺) |

| 261 | 100% (Base Peak) | [M-CH₃]⁺ |

| 259 | High | Fragment Ion |

| 172 | Moderate | Fragment Ion |

Data sourced from NIST Mass Spectrometry Data Center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Based on the highly symmetrical structure of the molecule, specific spectral features can be predicted.